Benzamide, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)-
Description
The compound Benzamide, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)- features a benzamide scaffold modified with three distinct structural motifs:
1,3,4-Oxadiazole ring, a heterocycle known for metabolic stability and rigidity, which may enhance bioavailability.
Pyrrolidinylsulfonyl group at the benzamide’s para position, offering both polar (sulfonamide) and lipophilic (pyrrolidine) properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-12-11-15(23(2)22-12)17-20-21-18(28-17)19-16(25)13-5-7-14(8-6-13)29(26,27)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGNWTGAOUKXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119373 | |
| Record name | N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171377-52-8 | |
| Record name | N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171377-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole cores are synthesized via [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl compounds. For 1,3-dimethyl-1H-pyrazol-5-yl , methylhydrazine reacts with acetylacetone under acidic conditions:
Regioselectivity is ensured by steric and electronic effects, favoring 1,3-dimethyl substitution.
Optimization of Methylation
Post-cyclization, N-methylation is achieved using methyl iodide in the presence of KCO in DMF at 60°C (yield: 85–90%).
Assembly of the 1,3,4-Oxadiazol-2-yl Moiety
Amidoxime Intermediate Formation
Methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine treatment to form amidoxime 4 (Scheme 2 in):
Reaction time is critical to prevent over-hydrolysis to amides.
Cyclization with 3,6-Dichloropicolinoyl Chloride
The amidoxime reacts with freshly prepared acyl chloride in toluene under reflux with triethylamine, forming the 1,3,4-oxadiazole ring:
Table 1. Catalyst Screening for Oxadiazole Cyclization
| Entry | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1 | None | 100°C, 11 h | <5 |
| 2 | l-Proline | 70°C, 2 h → 100°C, 9 h | 79 |
| 3 | l-Proline | 80°C, 2 h → 100°C, 9 h | 75 |
Functionalization of the Benzamide Backbone
Sulfonylation at the Para Position
4-Chlorosulfonylbenzoyl chloride is prepared via chlorosulfonation of benzoic acid, followed by reaction with pyrrolidine in dichloromethane (0°C to RT):
Excess pyrrolidine ensures complete substitution (yield: 88–92%).
Amide Coupling with Oxadiazole Amine
The sulfonylated benzoyl chloride reacts with 5-(1,3-dimethylpyrazol-5-yl)-1,3,4-oxadiazol-2-amine in THF using DIPEA as a base:
Activation with HATU improves coupling efficiency (yield: 76%).
Critical Analysis of Synthetic Challenges
Regioselectivity in Pyrazole Formation
Competing regioisomers during cyclocondensation are mitigated by using methylhydrazine, which favors 1,3-dimethyl substitution due to steric hindrance.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group can participate in nucleophilic substitution reactions, potentially allowing for the exchange of the pyrrolidinyl group with other nucleophiles.
Oxidation and Reduction
Oxidation and reduction reactions can modify the functional groups present in the compound. For instance, the pyrazole ring might be susceptible to oxidation under certain conditions.
Data Tables for Related Compounds
Given the lack of specific data on the target compound, we can consider the properties of similar compounds:
Future Research Directions
-
Synthetic Pathways : Investigating efficient synthetic routes to produce this compound and its analogs.
-
Biological Activity : Assessing the compound's potential biological activities, such as anti-inflammatory or anticancer properties.
-
Chemical Stability : Studying the compound's stability under various conditions to ensure its viability for pharmaceutical applications.
Given the complexity of this compound, interdisciplinary research involving organic synthesis, medicinal chemistry, and pharmacology would be beneficial.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 398.54 g/mol. Its structure features a benzamide core substituted with a pyrazole and oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have investigated the anticancer properties of benzamide derivatives. The compound is believed to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, the presence of the pyrazole ring has been linked to enhanced apoptosis in tumor cells.
Neurological Effects
Benzamide compounds have shown promise as modulators of neurotransmitter receptors. Research indicates that similar benzamide derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which play a crucial role in synaptic transmission and plasticity in the brain . This suggests potential applications in treating neurological disorders such as schizophrenia and anxiety.
Anti-inflammatory Properties
The incorporation of sulfonyl groups in benzamide structures has been associated with anti-inflammatory effects. Compounds like N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidinylsulfonyl)- are being studied for their ability to modulate inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Analysis
Key Findings from Structural Analogues
Sulfonamide-Containing Derivatives (e.g., ):
- The sulfonamide group in benzenesulfonamide-pyrazoline derivatives enhances binding to carbonic anhydrase via zinc coordination, with cytotoxicity linked to aryl substituents .
- Comparison: The target compound’s pyrrolidinylsulfonyl group may similarly engage in hydrogen bonding or enzymatic inhibition but with added flexibility from the pyrrolidine ring.
Heterocyclic Modifications (e.g., Oxadiazole vs. Pyrazoline): Oxadiazoles (target compound) exhibit greater metabolic stability than pyrazolines () due to reduced susceptibility to oxidative degradation.
Substituent Effects on HAT Inhibition ():
- Long acyl chains (e.g., C14–C16) in anacardic acid-derived benzamides improve PCAF HAT inhibition (~70% activity at 100 µM), while shorter chains reduce efficacy .
- Contrast: The target compound lacks acyl chains but incorporates a pyrrolidinylsulfonyl group. Sulfonamides may compensate for hydrophobicity, though direct HAT inhibition data is absent.
Cell Permeability and Bioactivity ():
- Benzamides with rigid heterocycles (e.g., pyridinyl in CTB/CTPB) show enhanced cell permeability compared to salicylic acid derivatives .
- Inference: The oxadiazole-pyrazole core in the target compound may similarly improve membrane penetration due to planar geometry.
Hypothesized Advantages and Limitations of the Target Compound
Advantages
- Metabolic Stability: The oxadiazole ring resists cytochrome P450-mediated metabolism, suggesting longer half-life than pyrazoline analogs .
Limitations
- Uncertain Target Specificity: Without direct activity data, its selectivity for carbonic anhydrase vs. HATs or other sulfonamide-binding enzymes remains unclear.
- Synthetic Complexity: The multi-heterocyclic structure may pose challenges in large-scale synthesis or derivatization.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)- is a complex structure that combines features of benzamides and oxadiazoles, potentially leading to unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzamide core substituted with a 1,3-dimethyl-1H-pyrazole and a pyrrolidinylsulfonyl group, contributing to its biological profile.
The biological activity of this compound has been explored through various studies focusing on its interaction with specific biological targets:
- Anticancer Activity : Research indicates that benzamide derivatives can modulate autophagy and inhibit mTORC1 signaling pathways. For instance, compounds similar to those derived from the benzamide structure have shown submicromolar antiproliferative activity in cancer cell lines such as MIA PaCa-2 . This suggests that our compound may also possess similar anticancer properties.
- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial effects. Compounds containing 1,3,4-oxadiazole have demonstrated broad-spectrum antibacterial and antifungal activities . The presence of the pyrrolidinylsulfonyl group may enhance these effects by improving solubility and bioavailability.
- Inhibition of Enzymatic Activity : Benzamide derivatives have been shown to selectively inhibit various enzymes, including human NTPDases . The SAR studies indicate that modifications in the benzamide structure can significantly influence the binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives:
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Benzamide Core | Antiproliferative | |
| Oxadiazole Substituent | Antimicrobial | |
| Pyrrolidinyl Group | Enhanced solubility |
These findings suggest that modifications to the core structure can lead to enhanced efficacy against specific targets.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Anticancer Studies : In one study, benzamide derivatives exhibited significant antiproliferative effects on cancer cell lines by inducing autophagy and inhibiting mTORC1 pathway activation .
- Antimicrobial Activity : Another study highlighted the effectiveness of oxadiazole-containing compounds against various pathogens, demonstrating their potential as novel antibiotics .
Q & A
Q. Key Variables :
| Condition | Example from | Example from |
|---|---|---|
| Solvent | DMF | Ethanol |
| Base | K₂CO₃ | H₂SO₄ (acidic conditions) |
| Temperature | Room temperature | Reflux |
| Yield Optimization | Higher yields in polar aprotic solvents due to better nucleophilicity | Acidic conditions favor cyclization but may require purification steps |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₅O₃S: calculated 406.12, observed 406.11) .
HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.
Advanced Tip : Use LC-MS/MS to detect trace impurities from side reactions (e.g., incomplete sulfonamide coupling) .
How can computational methods predict the electronic effects of substituents on biological activity?
Q. Advanced Research Focus
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution. The sulfonamide group’s electron-withdrawing effect may reduce pyrazole ring electron density, influencing binding to targets .
Molecular Docking : Screen against protein targets (e.g., carbonic anhydrase for sulfonamide analogs) using AutoDock Vina. Pyrazole and oxadiazole moieties may engage in π-π stacking or hydrogen bonding .
QSAR Modeling : Correlate substituent lipophilicity (logP) with activity. For example, bulky pyrrolidinyl groups may enhance membrane permeability but reduce solubility .
How should researchers address contradictory data in reaction yields when varying bases?
Advanced Research Focus
Case Study : reports K₂CO₃ in DMF (yield ~70%), while other bases (e.g., NaH) may show lower yields.
Methodological Analysis :
Solubility Tests : Ensure the base fully dissolves (e.g., K₂CO₃ in DMF vs. poor solubility in THF).
Kinetic Monitoring : Use in-situ IR to track intermediate formation. Faster reaction rates in polar solvents may reduce side products.
Byproduct Identification : LC-MS to detect hydrolysis products (e.g., oxadiazole ring opening under strongly basic conditions).
Recommendation : Screen bases (K₂CO₃, Cs₂CO₃, NEt₃) with varying steric bulk to balance reactivity and selectivity .
What strategies optimize the biological evaluation of this compound in vitro?
Q. Advanced Research Focus
Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) based on structural analogs like Sulfaphenazole .
Cellular Assays :
- Use HEK293 or HeLa cells for cytotoxicity screening (IC₅₀ determination via MTT assay).
- Assess solubility in PBS/DMSO mixtures to avoid false negatives.
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS. The oxadiazole ring may confer resistance to hydrolysis compared to ester-containing analogs .
How do structural modifications at the pyrazole 3-position influence physicochemical properties?
Q. Advanced Research Focus
Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then correlate logD (shake-flask method) with permeability (PAMPA assay) .
What crystallization techniques resolve challenges in obtaining single crystals for X-ray analysis?
Q. Advanced Research Focus
Solvent Diffusion : Layer hexane over a saturated DCM solution to slow nucleation.
Temperature Gradients : Cool from 40°C to 4°C at 0.1°C/min.
Additive Screening : Use chiral auxiliaries (e.g., L-proline) to induce crystal formation. Example: Single-crystal X-ray of a ferrocenyl-pyrazole analog achieved 0.05 Å resolution .
How can researchers mitigate toxicity risks during handling?
Q. Basic Safety Focus
PPE : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization .
Waste Disposal : Neutralize acidic byproducts (e.g., from H₂SO₄) with NaHCO₃ before disposal.
Acute Toxicity Data : Refer to analogs in Safety Data Sheets (e.g., LD₅₀ >500 mg/kg in rats for similar sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
